
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine, also known as BBMP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate for various diseases. BBMP is a piperazine derivative that belongs to the class of sulfonyl compounds.
作用机制
The mechanism of action of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine involves the inhibition of various enzymes and pathways that play a role in disease progression. In cancer, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine inhibits the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In inflammation, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine reduces oxidative stress and inflammation by inhibiting the activity of reactive oxygen species (ROS) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have several biochemical and physiological effects in scientific research. In cancer research, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has several advantages and limitations for lab experiments. The advantages of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine include its potential therapeutic applications in various diseases, its ability to inhibit enzymes and pathways involved in disease progression, and its ability to induce apoptosis and inhibit angiogenesis in cancer cells. The limitations of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine include its potential toxicity and lack of clinical trials.
未来方向
There are several future directions for 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine research. One future direction is to conduct further preclinical studies to determine the safety and efficacy of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine in various diseases. Another future direction is to develop 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, future research could investigate the potential use of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine in combination with other drugs for synergistic effects in disease treatment.
Conclusion
In conclusion, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to inhibit enzymes and pathways involved in disease progression, induce apoptosis and inhibit angiogenesis in cancer cells, reduce inflammation, and have neuroprotective effects. Future research could investigate the safety and efficacy of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine in various diseases and develop 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine derivatives with improved pharmacokinetic and pharmacodynamic properties.
合成方法
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The reaction yields 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine as a white solid with a melting point of 220-222°C.
科学研究应用
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1,4-bis[(4-bromo-3-methylphenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O4S2/c1-13-10-16(4-6-18(13)20)28(24,25)22-8-9-23(15(3)12-22)29(26,27)17-5-7-19(21)14(2)11-17/h4-7,10-11,15H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPPHBOUNZKYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C)S(=O)(=O)C3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

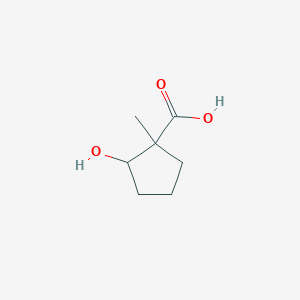
![6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556707.png)
![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)

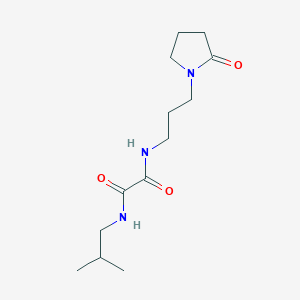
![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)
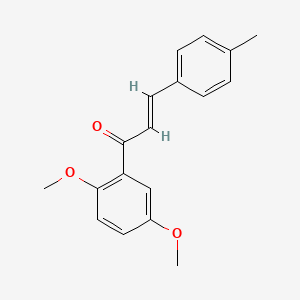
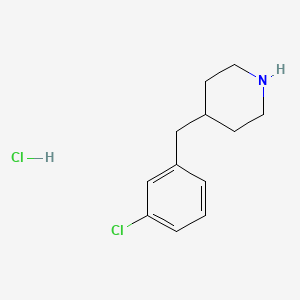
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)
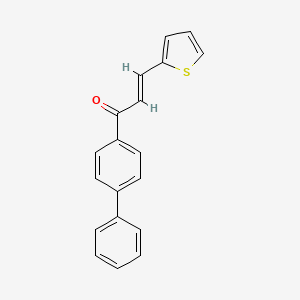
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2556726.png)
![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)